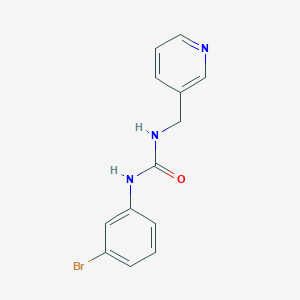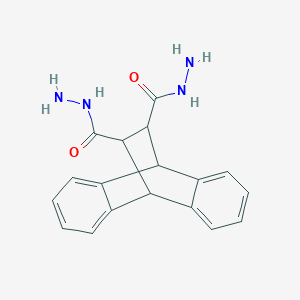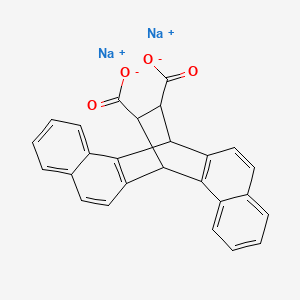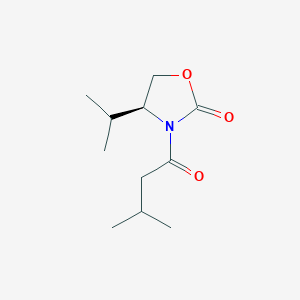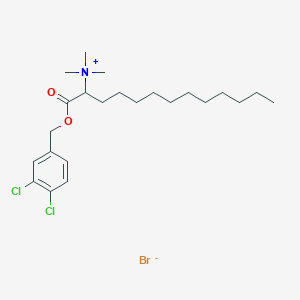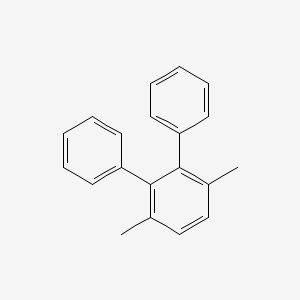![molecular formula C14H9Cl2NS2 B11948871 Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- CAS No. 76151-76-3](/img/structure/B11948871.png)
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- is a compound that belongs to the class of benzothiazoles, which are sulfur-containing heterocycles. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO2) as raw materials . For the specific compound Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-, the synthetic route may involve the reaction of 2-aminobenzenethiol with 3,4-dichlorobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of materials such as vulcanization accelerators, antioxidants, and fluorescence materials
Mecanismo De Acción
The mechanism of action of Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- include:
2-Aminobenzothiazole: Known for its use in the synthesis of fused heterocycles.
2-Substituted Benzothiazoles: These compounds have diverse biological applications, including anti-bacterial, anti-fungal, and anti-inflammatory activities.
Uniqueness
What sets Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 3,4-dichlorophenyl group may enhance its potency as an enzyme inhibitor or its effectiveness in industrial applications .
Propiedades
Número CAS |
76151-76-3 |
|---|---|
Fórmula molecular |
C14H9Cl2NS2 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(7-11(10)16)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2 |
Clave InChI |
QSBZMVNCYHYDIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)

![4-[4-(4-Methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B11948804.png)

